Cas no 650638-64-5 (2,6-Phenanthrenediol, 9,10-dihydro-1,5,7-trimethoxy-)

2,6-Phenanthrenediol, 9,10-dihydro-1,5,7-trimethoxy- structure
650638-64-5 structure
Product Name:2,6-Phenanthrenediol, 9,10-dihydro-1,5,7-trimethoxy-
CAS No:650638-64-5
MF:C17H18O5
MW:302.321825504303
CID:408177
Update Time:2024-03-02

2,6-Phenanthrenediol, 9,10-dihydro-1,5,7-trimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 2,6-Phenanthrenediol, 9,10-dihydro-1,5,7-trimethoxy-
    • 1_5_7-trimethoxy-9_10-dihydrophenanthrene-2_6-diol
    • 2,6-Dihydroxy-1,5,7-trimethoxy-9,10-dihydrophenanthrene
    • Inchi: 1S/C17H18O5/c1-20-13-8-9-4-5-11-10(6-7-12(18)16(11)21-2)14(9)17(22-3)15(13)19/h6-8,18-19H,4-5H2,1-3H3
    • InChI Key: IPMAKCYEUXFJTI-UHFFFAOYSA-N
    • SMILES: C1(OC)=C2C(C3=C(CC2)C=C(OC)C(O)=C3OC)=CC=C1O

Computed Properties

  • Exact Mass: 302.11544
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • XLogP3: 1.699

Experimental Properties

  • Density: 1.286±0.06 g/cm3(Predicted)
  • Boiling Point: 524.5±50.0 °C(Predicted)
  • PSA: 68.15
  • pka: 9.57±0.20(Predicted)
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